molecular formula C25H20BrNO3 B3236504 Ethyl 2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]acetate CAS No. 136987-56-9

Ethyl 2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]acetate

Cat. No.: B3236504
CAS No.: 136987-56-9
M. Wt: 462.3 g/mol
InChI Key: QZFUOROTLIJODS-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]acetate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with a bromine atom and a phenyl group, which is further connected to an ethyl ester group through a phenoxy linkage. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Bromination: The quinoline core is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Phenyl Substitution: The brominated quinoline is reacted with a phenylboronic acid derivative in the presence of a palladium catalyst through a Suzuki-Miyaura coupling reaction to introduce the phenyl group.

    Phenoxy Linkage Formation: The resulting compound is then reacted with 4-hydroxyphenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the phenoxy linkage.

    Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.

    Substitution: The bromine atom in the quinoline ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various nucleophiles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its quinoline core.

    Medicine: Explored for its potential therapeutic applications in treating infectious diseases and cancer.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]acetate involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting DNA replication and transcription. Additionally, the compound may inhibit specific enzymes involved in cellular processes, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Camptothecin: An anticancer agent with a quinoline-based structure.

    Mepacrine: Another antimalarial drug with a quinoline core.

Uniqueness

Ethyl 2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]acetate is unique due to its specific substitution pattern and the presence of the phenoxyacetate moiety, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

IUPAC Name

ethyl 2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20BrNO3/c1-2-29-25(28)16-30-20-11-8-18(9-12-20)24-15-21(17-6-4-3-5-7-17)22-14-19(26)10-13-23(22)27-24/h3-15H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFUOROTLIJODS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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